molecular formula C11H12O3 B12999130 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde

Cat. No.: B12999130
M. Wt: 192.21 g/mol
InChI Key: YMOLGLIXMXYBIG-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxymethyl group attached to the benzofuran ring, along with an aldehyde functional group at the 5-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group in 2,3-dihydrobenzofuran with a methoxymethyl group, followed by formylation at the 5-position. The reaction conditions typically involve the use of methoxymethyl chloride and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carboxylic acid.

    Reduction: 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1,4-benzenediamine: Similar in structure but contains an amine group instead of an aldehyde.

    2-(Methoxymethyl)-1,3-dioxane: Contains a dioxane ring instead of a benzofuran ring.

    2-(Methoxymethyl)-1,4-dioxane: Another dioxane derivative with a methoxymethyl group

Uniqueness

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the combination of its benzofuran core and the presence of both methoxymethyl and aldehyde functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

2-(Methoxymethyl)-2,3-dihydrobenzofuran-5-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxymethyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions. The general structure can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their effects on different cancer cell lines.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)12.5Induction of apoptosis
Compound BMCF-7 (breast)8.0Inhibition of cell cycle progression

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Poly(ADP-ribose) polymerase (PARP) :
    • Similar compounds have shown to inhibit PARP activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Modulation of Apoptotic Pathways :
    • The compound may induce apoptosis in cancer cells by activating caspases or altering the expression of Bcl-2 family proteins .
  • Anti-inflammatory Effects :
    • Compounds derived from benzofurans have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuran derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines .
  • Anti-inflammatory Studies : Research highlighted that certain derivatives could inhibit the NF-κB pathway, leading to reduced inflammation markers in murine models .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(methoxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-13-7-10-5-9-4-8(6-12)2-3-11(9)14-10/h2-4,6,10H,5,7H2,1H3

InChI Key

YMOLGLIXMXYBIG-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2=C(O1)C=CC(=C2)C=O

Origin of Product

United States

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